molecular formula C30H34N2O3 B11515659 5-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11515659
M. Wt: 470.6 g/mol
InChI Key: NJOYEDOTPZAETR-UHFFFAOYSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by the presence of tert-butyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: Introduction of tert-butyl and ethoxy groups onto aromatic rings.

    Amidation Reactions: Formation of amide bonds between amino and carboxyl groups.

    Cyclization Reactions: Formation of the pyrrolidine ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to its reduced form using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE include:

Uniqueness

The uniqueness of 5-(4-TERT-BUTYLPHENYL)-1-(4-ETHOXYPHENYL)-3-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C30H34N2O3/c1-6-34-25-16-12-23(13-17-25)31-27-20-28(21-8-10-22(11-9-21)30(3,4)5)32(29(27)33)24-14-18-26(19-15-24)35-7-2/h8-20,28,31H,6-7H2,1-5H3

InChI Key

NJOYEDOTPZAETR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OCC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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